{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile
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Overview
Description
{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[25]oct-1-yl]methylidene}propanedinitrile is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a cyano compound with an amino derivative, followed by cyclization to form the spirocyclic core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[25]oct-1-yl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its functional groups can form specific interactions with proteins, nucleic acids, and other biomolecules, making it a valuable tool for probing biological systems and developing new therapeutic agents.
Medicine
In medicine, the compound’s unique structure and reactivity may be harnessed for drug development. It could serve as a lead compound for the design of new pharmaceuticals targeting specific diseases or biological pathways.
Industry
In industry, {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile include other spirocyclic compounds with cyano and amino groups, such as spirooxindoles and spirocyclic lactams.
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H12N6O3 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-[amino-[2-cyano-1-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]octan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H12N6O3/c1-9-2-4-10(5-3-9)12-17(8-21,13(22)11(6-19)7-20)18(12)14(25)23-16(27)24-15(18)26/h2-5,12H,22H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
ROEGQUKFWBLYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C23C(=O)NC(=O)NC3=O)(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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